1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-
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Overview
Description
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole nucleus with a quinoline moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways . The quinoline moiety may enhance its binding properties and contribute to its overall biological activity. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
7-Methylindole: Used in the synthesis of various pharmaceuticals.
Compared to these compounds, 1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)- stands out due to its unique combination of an indole nucleus and a quinoline moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C29H22ClN3 |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
3-[1-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]indol-7-yl]propanenitrile |
InChI |
InChI=1S/C29H22ClN3/c30-26-12-10-23-11-14-27(32-28(23)19-26)13-9-21-4-1-5-22(18-21)20-33-17-15-25-7-2-6-24(29(25)33)8-3-16-31/h1-2,4-7,9-15,17-19H,3,8,20H2/b13-9+ |
InChI Key |
BJODSKKGWWREPC-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)CCC#N)N(C=C2)CC3=CC(=CC=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC#N)N(C=C2)CC3=CC(=CC=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Origin of Product |
United States |
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